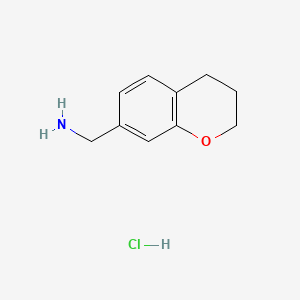

Chroman-7-ylmethanamine hydrochloride

Description

Historical Context and Significance of Chroman Scaffolds in Medicinal Chemistry Research

The chroman scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry. This core is prevalent in nih.govresearchgate.net a vast array of natural products, such as flavonoids and tocopherols (B72186) (Vitamin E), and has long been recognized for its diverse biological activities. The inherent structural f uevora.ptacs.orgeatures of the chroman ring system have made it a valuable template for the design and synthesis of novel therapeutic agents.

Historically, research i nih.govnih.govnto chroman-based compounds has yielded significant advancements in various therapeutic areas. The versatility of the chroman scaffold allows for substitutions at multiple positions, enabling chemists to modulate the pharmacological properties of the resulting molecules. This has led to the devel nih.govgu.seopment of chroman derivatives with applications as anticancer, antioxidant, anti-inflammatory, and antiepileptic agents. For instance, Ormeloxifen nih.govontosight.aie, a selective estrogen receptor modulator (SERM) containing a chroman core, has been used as an oral contraceptive. The sustained interest in jocpr.com this scaffold stems from its proven ability to serve as a pharmacophore for clinically relevant targets.

Structural Connih.govuevora.pttext of Chroman-7-ylmethanamine Hydrochloride within the Chroman Chemical Space

This compound is defined by its core chroman (3,4-dihydro-2H-1-benzopyran) structure, which is specifically functionalized with a methanamine group (-CH2NH2) at the 7-position of the aromatic ring. The hydrochloride salt form is achieved through the reaction of the basic amine group with hydrochloric acid.

The key structural attributes are:

Chroman Nucleus : A bicyclic system where a dihydropyran ring is fused to a benzene ring.

Methanamine Substit nih.govuent : An aminomethyl group attached to the 7-position of the chroman ring. This position is para to the heterocyclic oxygen atom.

Hydrochloride Salt : This modification increases the compound's polarity and aqueous solubility, which is a common strategy in medicinal chemistry to improve handling and formulation characteristics.

The placement of the methanamine group at the 7-position is a critical design feature. The substitution pattern on the benzene portion of the chroman ring significantly influences the molecule's interaction with biological targets. Variations in the positio nih.govn and nature of substituents can lead to vastly different pharmacological profiles among chroman derivatives. For example, other docume gu.sented derivatives include chromanamines with substitutions at the 2, 3, or 6 positions, each investigated for distinct biological effects.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of academic literature on this compound specifically is limited. Publicly accessible databases and scientific journals indicate that it is primarily recognized as a chemical intermediate or a building block for the synthesis of more complex molecules. Its availability from com bldpharm.commercial suppliers suggests its utility in synthetic chemistry research.

While direct biological studies on this compound are not widely published, the broader class of chromanamine derivatives has been explored for various potential therapeutic applications. Research on related structures provides a basis for inferring potential areas of interest. For instance, chroman derivatives possessing amine functionalities have been investigated for their potential as antiepileptic agents through the blockade of voltage-gated sodium channels. Other chromane (B1220400) derivative nih.govs have been studied for activity related to neurodegenerative diseases like Alzheimer's.

The primary knowledge ga uevora.ptp is the lack of specific, published research detailing the biological activity, pharmacological profile, or direct therapeutic applications of this compound itself. While the significance of the chroman scaffold is well-established, the specific contribution of the 7-methanamine substitution pattern to any potential biological effect remains largely unexplored in academic literature. Future research could focus on screening this compound for various biological activities, given the known potential of the chroman class, thereby filling the existing void in the scientific record.

Structure

2D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKSTELSBTUSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CN)OC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Chroman-7-ylmethanamine Hydrochloride

The synthesis of the key chroman ring system can be achieved through various strategies, often starting from appropriately substituted phenols. For a 7-substituted chroman, a common precursor would be a 3-methoxyphenol (B1666288) derivative. One plausible approach involves the condensation of 3-methoxyphenol with an appropriate three-carbon component to form the dihydropyran ring.

A retro-synthetic analysis of a related compound, Centchroman, suggests a pathway that could be adapted. jocpr.com This involves the synthesis of a chroman-4-one intermediate. jocpr.com For instance, 3-methoxyphenol can be condensed with an appropriate acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to yield a 7-methoxychroman-4-one. jocpr.com Subsequent reduction of the keto group and dehydration can lead to the corresponding chromene, which can then be reduced to the chroman.

Another strategy involves the radical cascade cyclization of o-allyloxybenzaldehydes, which has emerged as a powerful method for constructing 3-substituted chroman-4-ones. researchgate.net While this typically functionalizes the C-3 position, modifications to the starting materials could potentially be used to build the desired chroman skeleton.

Functionalization at the C-7 position often relies on the directing effects of the oxygen atom in the chroman ring. Electrophilic aromatic substitution reactions on the chroman nucleus can be employed to introduce various functional groups. The keto group in chroman-4-ones can act as a directing group for selective functionalization at the C-5 position, but similar principles can be applied for other positions depending on the substituents present. nih.gov

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like chromans. frontiersin.org These reactions, by combining three or more reactants in a single step, avoid the isolation of intermediates, thereby saving time and resources. frontiersin.orglew.ro

Several MCRs have been developed for the synthesis of chromene and chroman derivatives. For example, a three-component reaction of a phenol (B47542), an aldehyde, and a malononitrile (B47326) derivative can yield highly functionalized chromenes. lew.ro While this specific example leads to an amino- and cyano-substituted chromene, the underlying principle of combining a phenol with components that form the pyran ring can be adapted.

Another example is the synthesis of cyclopentadiene-fused chromanones via a one-pot condensation of 2-hydroxybenzaldehydes, ethyl acetoacetate, and acetylenecarboxylate-isocyanides. nih.gov This highlights the versatility of MCRs in constructing complex chroman-based systems. The synthesis of 5-O-substituted 5H-chromeno[2,3-b]pyridines has also been achieved through one-pot methods, demonstrating the feasibility of incorporating diverse functionalities. mdpi.com The development of novel organic phosphate (B84403) salt catalysts has further enhanced the efficiency and green credentials of one-pot multicomponent synthesis of chromene derivatives. researchgate.net

For the synthesis of a precursor to Chroman-7-ylmethanamine, a one-pot reaction could conceivably involve a substituted phenol, an aldehyde, and a C3-synthon under appropriate catalytic conditions to directly assemble the chroman ring with a suitable functional group at the 7-position that can be later converted to a methanamine.

The synthesis of enantiomerically pure chroman derivatives is of significant interest due to the stereospecific nature of many biological interactions. Several stereoselective methods have been developed for the synthesis of chiral chromans. chemrxiv.orgchemrxiv.org

Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral chromans. chemrxiv.org For instance, nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones has been reported to produce chiral 3-hydroxyl chroman derivatives with excellent yields and enantioselectivities. chemrxiv.orgchemrxiv.org This method provides access to chromans with a chiral center at the C-3 position.

Organocatalysis also offers a valuable alternative for the stereoselective synthesis of chromans. Asymmetric organocatalytic cascade reactions have been employed to synthesize diversified chiral chromane-containing polyheterocyclic compounds. nih.gov A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes has been achieved through an organocatalytic domino Michael/hemiacetalization reaction. scispace.com

Furthermore, copper-catalyzed enantioselective hydroallylation of 2H-chromenes provides access to chiral 4-allyl chromanes with high yields and excellent enantioselectivities. nih.gov Lewis base catalyzed carbosulfenylation has also been used for the synthesis of enantioenriched 3,4-disubstituted chromans. nih.gov These methods could potentially be adapted to generate chiral analogs of this compound, which would be crucial for studying its stereospecific interactions with biological targets.

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound is essential for structure-activity relationship (SAR) studies and for optimizing its pharmacological properties. Derivatization can be achieved by modifying the substitution pattern on the chroman ring or by altering the side chain at the C-7 position.

The introduction of various substituents on the chroman scaffold can significantly influence its molecular architecture and, consequently, its biological activity. Synthetic modifications have been explored at various positions of the chroman ring, including the 2-, 3-, 6-, and 8-positions. gu.se

For example, an efficient synthetic route to 2-alkyl-substituted chroman-4-ones has been developed, and further functionalization has been achieved through Pd-mediated cross-coupling reactions and Mannich reactions. acs.org Bromination at the 3-position of chroman-4-one allows for the introduction of a variety of substituents such as amino, acetoxy, and cyano groups. gu.se

The keto group of the chromone (B188151) moiety can act as a directing group for the selective functionalization of chromones at the C-5 position. nih.gov C-H functionalization at the electron-rich C-3 position and the C-2 position can also be achieved using electrophilic and nucleophilic coupling partners, respectively. nih.gov These strategies for site-selective functionalization can be applied to synthesize a diverse library of chroman derivatives with varying substitution patterns.

| Position of Substitution | Type of Substituent | Synthetic Method | Potential Impact on Molecular Architecture |

|---|---|---|---|

| C-2 | Alkyl, Aryl | Condensation with aldehydes/ketones | Alters steric bulk and lipophilicity |

| C-3 | Bromo, Amino, Hydroxy | Bromination followed by substitution | Introduces polar functional groups for hydrogen bonding |

| C-5 | Aryl, Alkyl | Metal-catalyzed C-H activation | Modifies electronic properties of the aromatic ring |

| C-6, C-8 | Halogen, Alkyl, Methoxy | Electrophilic aromatic substitution | Influences metabolic stability and receptor binding |

The preparation of structurally similar chroman derivatives often involves the modification of key intermediates or the use of alternative starting materials in established synthetic routes. For instance, a series of chroman derivatives has been designed and synthesized with varying substituents at the 6-position. nih.gov This was achieved by starting with trimethylhydroquinone (B50269) and methyl methacrylate (B99206) to produce a 6-hydroxychroman derivative, which was then subjected to methylation and benzylation to introduce different groups at the 6-position. nih.gov

The synthesis of 2,2-pentamethylene-7-hydroxychroman-4-one has been reported through the reaction of 2,4-dihydroxy-acetophenone with 1-N-pyrrolidinyl-cyclohexene. google.com This highlights a method for introducing a spirocyclic system at the C-2 position. The synthesis of 2-methyl-2-(4'-carboxybutyl)-6-chloro-chroman-4-one demonstrates the incorporation of both a chloro substituent on the aromatic ring and a carboxyalkyl group at the C-2 position. google.com

Synthesis of Spirochromanone Analogues

The synthesis of spirochromanone analogues, particularly those incorporating a piperidine (B6355638) ring, is a significant area of research due to their potential pharmacological applications. nih.govresearchgate.netnih.gov A common and effective strategy for the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives involves a multi-step process starting from readily available precursors.

One prominent synthetic route commences with 2-hydroxyacetophenone (B1195853), which undergoes a series of reactions to yield the desired spirocyclic system. The key steps often involve the formation of a chromanone core, followed by the construction of the spiro-linked piperidine ring. For instance, various spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their biological activities. nih.gov The general synthetic scheme often involves the reaction of a substituted 2-hydroxyacetophenone with a suitable cyclic ketone or a precursor to the piperidine ring.

An alternative approach involves the modification of a pre-existing chromanone structure. For example, the synthesis of spirochromanone sandwiched cycloalkenes has been achieved through ring-closing metathesis of 8-allyl-7-((6-bromoalkyl)oxy)spirochroman-4-ones. While this method does not start from a simple chroman, it demonstrates the versatility of the chroman-4-one scaffold in the synthesis of complex spiro compounds.

A series of novel chroman scaffold-incorporated spirochromanone derivatives were synthesized from 2-hydroxyacetophenone and cyclic alkanones under microwave irradiation, resulting in good yields. researchgate.net This method highlights the use of modern synthetic techniques to improve reaction efficiency.

The following table summarizes the synthesis of various spiro[chroman-2,4'-piperidin]-4-one derivatives, showcasing the diversity of achievable substitutions and the corresponding yields.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Hydroxyacetophenone | 1. Cyclic alkanones, Pyrrolidine, Ethanol, Microwave (100W), 3 min; 2. Further derivatization | Substituted spiro[chroman-2,4'-piperidin]-4-ones | Good | researchgate.net |

| 8-allyl-7-hydroxyspirochroman-4-ones | Alkylation with dibromoalkanes, Ring Closing Metathesis | Spiro chromanone sandwiched (Z)-dioxo cycloalkenes | 75-82% |

This table is representative of synthetic strategies for spirochromanones and does not imply the use of this compound as a starting material.

Incorporation of Diverse Functional Groups

Functional groups can be introduced at various positions of the chroman ring system, including the aromatic ring and the heterocyclic portion. For instance, the synthesis of chromene-containing aromatic sulfonamides has been reported, demonstrating the introduction of sulfamoylphenyl groups onto the chroman structure. These modifications have been shown to influence the inhibitory properties of the compounds against carbonic anhydrases.

Furthermore, the synthesis of multisubstituted chroman derivatives can be achieved through a one-pot, highly diastereoselective process involving an iminium formation/Morita-Baylis-Hillman reaction/oxa-Michael reaction sequence. oup.com This method allows for the creation of chroman derivatives with three contiguous stereogenic centers and a high degree of functionalization.

The introduction of functional groups can also be achieved via a TiCl4-mediated cyclization reaction, leading to functionalized chromane (B1220400) derivatives. researchgate.net This approach highlights the use of Lewis acids in promoting cyclization and subsequent functionalization.

The following table outlines various functionalization strategies applicable to the chroman scaffold, which could potentially be adapted for this compound.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| Sulfonamide formation | 4-sulfamoylphenyl derivatives | Sulfonamide | |

| Iminium formation/Morita-Baylis-Hillman reaction/oxa-Michael reaction sequence | Salicylaldehyde derivatives, o-aminophenol moieties, TsOH·H2O | Multiple substitutions with high diastereoselectivity | oup.com |

| TiCl4-mediated cyclization | Not specified | Not specified | researchgate.net |

This table illustrates general functionalization methods for the chroman ring system and does not represent direct modifications of this compound.

Structure Activity Relationship Sar and Computational Chemistry Studies

Systematic Structure-Activity Relationship (SAR) Analysis of Chroman-7-ylmethanamine Hydrochloride Derivatives

The biological activity of chroman derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the chroman ring system. nih.govnih.gov Systematic modifications of the core structure have revealed critical insights into the features necessary for potent and selective biological activity.

The substitution pattern on the chroman scaffold plays a pivotal role in dictating the pharmacological activities of its derivatives. nih.gov Research has shown that even minor alterations to the molecular structure can lead to significant changes in biological outcomes, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

Key findings from various studies on chroman and related heterocyclic structures highlight the following trends:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can dramatically alter biological activity. For instance, in a series of chroman-4-one derivatives studied as Sirtuin 2 inhibitors, electron-poor compounds were generally found to be more potent than their electron-rich counterparts. acs.org Derivatives bearing electron-withdrawing groups at positions 5, 6, and 7 of a chromone (B188151) scaffold also demonstrated enhanced anticancer activity. nih.gov This suggests that modulating the electron density of the aromatic ring is a key strategy for optimizing activity.

Positional Importance of Substituents: The location of a substituent is as crucial as its chemical nature. For chroman-4-ones, substituents at the 6-position were found to be more critical for activity than those at the 8-position. acs.org Similarly, for thiochroman-4-one (B147511) derivatives, a chlorine substituent at the 6th position generally resulted in better antibacterial and antifungal activity. nih.gov

Steric Factors: The size and bulkiness of substituents also play a significant role. In one study, increasing the length of an alkyl chain at the 2-position of chroman-4-ones from n-propyl to n-heptyl led to a decrease in inhibitory activity, indicating an optimal size for this position. acs.org Introducing bulky groups like indole (B1671886) at the same position also lowered activity, suggesting a potential space limitation within the biological target's binding site. acs.org

Side Chain Modifications: Modifications to side chains attached to the chroman nucleus are critical. For a series of antiestrogen (B12405530) chroman derivatives, a nine-methylene chain between the scaffold and a sulfoxide (B87167) moiety, along with a terminal perfluoroalkyl group, was important for increasing estrogen receptor binding and oral antiestrogen activities. nih.govresearchgate.net

The following interactive table summarizes the impact of various substituent modifications on the biological activity of chroman derivatives based on published research.

| Position of Modification | Type of Substituent | Resulting Impact on Biological Activity | Reference |

| C-6 and C-8 | Halogens (Cl, Br) | Increased inhibitory activity (electron-withdrawing effect) | acs.org |

| C-6 | Methyl group | Slight decrease in activity compared to halogens | acs.org |

| C-7 | Fluorine | Weak inhibitory activity | acs.org |

| C-2 | n-Pentyl chain | Optimal length for inhibitory effect among studied alkyls | acs.org |

| C-2 | Indole group | Decreased activity due to steric hindrance | acs.org |

| C-4 (Side Chain) | 9-methylene chain with terminal perfluoroalkyl sulfoxide | Increased estrogen receptor binding and antiestrogen activity | nih.govresearchgate.net |

| C-6 | Chlorine | Improved antibacterial and antifungal activities in thiochromans | nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the chroman scaffold, several key pharmacophoric features have been identified that are crucial for its diverse biological activities. nih.govresearchgate.net

The Benzopyran Core: The fused benzene (B151609) and pyran rings form a rigid and structurally important core. The oxygen atom in the pyran ring can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding.

Hydrogen Bond Donors and Acceptors: The placement of hydroxyl groups and carbonyl functions is critical. For instance, in antiestrogen chroman derivatives, a hydroxyl group at the 7-position is a key feature for activity. nih.govresearchgate.net The carbonyl group in chroman-4-ones is also vital, as any modification to it results in a significant loss of inhibitory activity. acs.org

Hydrophobic Regions: The aromatic benzene ring and any attached alkyl or aryl substituents contribute to hydrophobic interactions with the biological target. These interactions are often crucial for anchoring the molecule in the binding pocket. Studies have shown that larger substituents in certain positions are necessary for significant inhibition, highlighting the importance of hydrophobic interactions. acs.org

Specific Stereochemistry: The three-dimensional arrangement of atoms can be critical. For certain antiestrogen chroman derivatives, the relative configuration between the 3- and 4-positions was found to play an important role in activity. nih.govresearchgate.net

Computational Modeling and Simulations

Computational chemistry provides powerful tools to investigate molecules like this compound at an atomic level, offering insights that complement experimental findings.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journalijar.com It is widely used to understand how a ligand, such as a chroman derivative, might interact with its protein target. researchgate.netijper.org

Docking studies on various chroman derivatives have successfully elucidated their binding modes. For example, in studies of chromone congeners as anticancer agents, docking simulations showed that the compounds could effectively bind to the active site of cyclin-dependent kinase 4 (CDK4). nih.gov The binding was stabilized by a combination of hydrophobic interactions and hydrogen bonds, and the calculated binding affinities were consistent with the experimentally observed cytotoxic activity. nih.gov Similarly, docking of chroman carboxamide derivatives into the active site of the bacterial enzyme DNA gyrase revealed key hydrogen bonding interactions, explaining their antimicrobial effects. researchgate.netijper.org These simulations can guide the design of new derivatives with improved affinity and selectivity. animbiosci.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a popular tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties. rsc.orgrsc.orgresearchgate.net

For chromene and chromone derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to:

Determine Molecular Geometry: DFT can accurately predict bond lengths and angles, which show good agreement with experimental data from techniques like X-ray crystallography. rsc.orgrsc.org

Predict Vibrational Spectra: Calculated IR spectra from DFT often correlate well with experimental spectra, helping to confirm the structure of newly synthesized compounds. d-nb.info

Analyze Electronic Properties: DFT is used to calculate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map provides information about the chemical reactivity of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). d-nb.infodoaj.org This is crucial for understanding intermolecular interactions. d-nb.info

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of computational SAR studies. mdpi.com

HOMO and LUMO Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These energies are used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. ekb.eg

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap indicates that a molecule is more polarizable and reactive, which is often associated with higher biological activity. researchgate.netnih.gov For example, studies on chromone derivatives have shown that molecules with smaller energy gaps tend to exhibit greater biological activity. d-nb.info This principle is used to screen and prioritize compounds for synthesis and testing. A molecule with a small frontier orbital gap is generally more polarizable and is associated with high chemical reactivity. mdpi.comresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, offering early-stage prediction of a compound's pharmacokinetic profile. These methods assess the likely Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule before it undergoes extensive laboratory testing. For this compound, computational analyses provide crucial insights into its potential as a therapeutic agent.

Detailed in silico studies on the specific compound this compound are not extensively documented in publicly available research literature. However, by inputting its known chemical structure into established predictive models, a comprehensive ADME profile can be generated. These models utilize vast databases of existing experimental data to predict the behavior of novel compounds. The following sections detail the predicted ADME properties based on its chemical structure (SMILES: C1CC2=C(C=C(C=C2)CN)OC1), offering a foundational understanding of its likely journey through the body.

Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical characteristics are strong determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (log P), solubility, and polar surface area are key to predicting its ability to be absorbed and distributed. Predictive models often evaluate these against established criteria for "drug-likeness," such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates several of its rules.

Based on its structure, this compound is predicted to have favorable physicochemical properties for a potential oral drug candidate. Its molecular weight and predicted lipophilicity fall within the ranges typically associated with good oral bioavailability.

Predicted Physicochemical Properties of Chroman-7-ylmethanamine

| Property | Predicted Value | Drug-Likeness Compliance |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | Compliant (Lipinski) |

| XlogP3 (Lipophilicity) | 1.10 - 1.55 | Compliant (Lipinski) |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Compliant |

| Hydrogen Bond Donors | 1 | Compliant (Lipinski) |

| Hydrogen Bond Acceptors | 2 | Compliant (Lipinski) |

| Rotatable Bonds | 2 | Compliant (Veber) |

This table is generated based on data from widely used predictive modeling software. The values represent computational estimates.

Absorption

The absorption of a drug, particularly after oral administration, is a critical first step. In silico models predict parameters like human intestinal absorption (HIA) and permeability through cell monolayers (Caco-2 cells), which simulate the intestinal barrier.

This compound is predicted to have high gastrointestinal absorption. Its low molecular weight and moderate lipophilicity suggest it can readily pass through the intestinal wall into the bloodstream. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can actively transport drugs out of cells, which would otherwise limit its absorption.

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key predictive parameters for distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Computational models suggest that this compound will have a moderate volume of distribution and is likely to cross the blood-brain barrier. The ability to penetrate the BBB is a crucial property for drugs targeting the central nervous system.

Predicted Distribution Profile

| Parameter | Prediction | Implication |

|---|---|---|

| Plasma Protein Binding (PPB) | Low to Moderate | A significant fraction of the drug is likely to be free in the plasma and available to exert its effect. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound is predicted to be able to enter the central nervous system. |

This table is generated based on data from widely used predictive modeling software. The values represent computational estimates.

Metabolism

Metabolism, primarily occurring in the liver, involves the biochemical modification of drug compounds, which is crucial for their elimination. The cytochrome P450 (CYP) enzyme family plays a central role in this process. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions.

Predictions indicate that this compound is unlikely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This suggests a lower potential for clinically relevant drug-drug interactions mediated by these enzymes. It is predicted to be a substrate for some CYP enzymes, indicating it would be metabolized in the liver.

Excretion

The final stage of a drug's journey is its excretion from the body, which can occur via urine, feces, or other routes. While direct prediction of excretion pathways is complex, related parameters like water solubility can provide clues. The predicted good water solubility of this compound suggests that renal excretion is a likely route of elimination for the compound and its metabolites.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise arrangement and connectivity of atoms within Chroman-7-ylmethanamine hydrochloride can be determined.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For Chroman-7-ylmethanamine, distinct signals corresponding to the aromatic, aliphatic (chroman ring), and aminomethyl protons are expected. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), while the aliphatic protons of the chroman ring and the aminomethyl group resonate in the upfield region (δ 1.5-4.5 ppm).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons are observed in the δ 115-160 ppm range, with the carbon atom attached to the ether oxygen appearing most downfield. The aliphatic carbons of the chroman ring and the aminomethyl group are found in the more shielded upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for the Chroman-7-ylmethanamine Moiety Note: Data is predicted based on standard chemical shift values and structural analysis. Actual experimental values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (H5, H6, H8) | 6.8 - 7.2 | m (multiplet) | 3H |

| O-CH₂ (H2) | 4.1 - 4.3 | t (triplet) | 2H |

| Ar-CH₂-N (Benzylic) | 3.8 - 4.0 | s (singlet) | 2H |

| Ar-CH₂ (H4) | 2.7 - 2.9 | t (triplet) | 2H |

| CH₂ (H3) | 1.9 - 2.1 | m (multiplet) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for the Chroman-7-ylmethanamine Moiety Note: Data is predicted based on standard chemical shift values and structural analysis.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4a, C8a (Aromatic Quaternary) | 120 - 130 |

| C7 (Aromatic Quaternary) | 135 - 145 |

| C-O (Aromatic Quaternary) | 150 - 158 |

| C5, C6, C8 (Aromatic CH) | 115 - 130 |

| O-CH₂ (C2) | 65 - 70 |

| Ar-CH₂-N (Benzylic) | 45 - 50 |

| Ar-CH₂ (C4) | 25 - 30 |

| CH₂ (C3) | 20 - 25 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Key expected correlations would include the coupling between the protons on C2 and C3, and between the protons on C3 and C4 of the chroman ring, confirming the aliphatic spin system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₄ClNO), the expected molecular weight is approximately 199.68 g/mol . In electrospray ionization (ESI) mode, the compound would be detected as the protonated molecular ion [M+H]⁺ of the free base at a mass-to-charge ratio (m/z) of approximately 164.11.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for the Chroman-7-ylmethanamine cation would likely involve:

Alpha-Cleavage: The bond between the benzylic carbon and the nitrogen atom is prone to cleavage, a common pathway for amines.

Benzylic Cleavage: Loss of the aminomethyl group (-CH₂NH₂) to form a highly stable chromanyl cation.

Retro-Diels-Alder (RDA) Reaction: Cleavage of the chroman ring, which is characteristic of such heterocyclic systems, can lead to the formation of distinct radical cations.

Table 3: Predicted Key Mass Fragments for Chroman-7-ylmethanamine

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164.11 | [M+H]⁺ | Protonated molecular ion of free base |

| 147.08 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the protonated molecule |

| 134.07 | [C₉H₁₀O]⁺ | Benzylic cleavage with loss of CH₂NH₂ |

| 133.06 | [C₉H₉O]⁺ | Alpha-cleavage with loss of •CH₂NH₂ radical |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 4: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3000 | N-H stretch | Amine salt (R-NH₃⁺) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂) |

| 1610 - 1580 | C=C stretch | Aromatic ring |

| 1260 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1100 - 1020 | C-N stretch | Amine |

Integration of Chemometric Approaches in Spectroscopic Analysis for Complex Samples

In scenarios where this compound is part of a complex matrix, such as in pharmaceutical formulations or biological samples, direct spectroscopic analysis can be challenging due to overlapping signals from other components. frontiersin.org Chemometrics, which utilizes mathematical and statistical methods, can be integrated with spectroscopic data to extract relevant chemical information from such complex datasets. frontiersin.orgresearchgate.net

For instance, techniques like Principal Component Analysis (PCA) can be applied to a set of spectra (e.g., IR or Raman) to identify variations between samples and detect the presence of the target compound even with significant background interference. researchgate.net For quantitative analysis, multivariate calibration methods such as Partial Least Squares (PLS) regression can build predictive models that correlate spectral data to the concentration of this compound, enabling its quantification without the need for physical separation. frontiersin.org These chemometric tools are invaluable for quality control and process monitoring, allowing for rapid and non-destructive analysis of complex samples. frontiersin.orgmdpi.com

Future Research Directions and Translational Perspectives Pre Clinical

Novel Chroman-7-ylmethanamine Hydrochloride Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives of this compound is a critical first step in exploring its therapeutic utility. Future synthetic efforts should focus on systematic structural modifications to enhance biological potency and target selectivity. A promising approach involves the application of a conformational restriction strategy, which has proven effective in improving the pharmacokinetic profiles of other chroman derivatives. By rigidifying the structure, it may be possible to achieve a more favorable interaction with biological targets.

Furthermore, structure-activity relationship (SAR) studies will be instrumental in identifying key pharmacophoric features. Modifications could include substitutions on the chroman ring system and the methanamine side chain. The goal of these synthetic endeavors would be to generate a library of analogues with diverse physicochemical properties, which can then be screened for a range of biological activities.

Elucidation of Intracellular Mechanisms of Action at a Molecular Level

A fundamental aspect of pre-clinical research is to unravel the precise molecular mechanisms by which a compound exerts its effects. For this compound and its future derivatives, it will be imperative to identify their intracellular targets and signaling pathways. Given the broad range of activities reported for other chroman-based molecules, potential mechanisms could involve the modulation of ion channels, enzymes, or nuclear receptors.

Initial investigations could involve broad-based cellular screening assays to identify potential biological activities. Subsequent, more focused studies would then be required to validate these initial findings and to pinpoint the specific molecular interactions. Techniques such as cellular thermal shift assays and Western blot analysis can confirm direct target engagement within a cellular context. A thorough understanding of the mechanism of action is crucial for predicting both therapeutic efficacy and potential off-target effects.

Application as Research Probes in Biological Systems

Beyond their direct therapeutic potential, well-characterized molecules can serve as valuable research probes to investigate complex biological processes. Derivatives of this compound, particularly those with high potency and selectivity, could be developed into such tools. The unique photophysical properties of certain chemical moieties can be leveraged to create fluorescently tagged or photoaffinity-labeled probes.

These molecular probes would enable researchers to visualize and quantify the distribution and dynamics of their biological targets in living cells and tissues. Such tools are invaluable for target validation and for gaining a deeper understanding of the physiological and pathological roles of the target proteins. The development of such probes would represent a significant contribution to the broader field of chemical biology.

Exploration of Multifunctional Chroman Derivatives

A growing trend in drug discovery is the development of multifunctional or multi-target compounds, which can simultaneously modulate several disease-relevant pathways. This approach is particularly relevant for complex multifactorial diseases. The chroman scaffold is well-suited for the design of such agents due to its chemical tractability and its presence in a wide array of biologically active natural products.

Future research could focus on integrating the pharmacophore of this compound with other known bioactive moieties. For instance, combining it with functional groups known to possess antioxidant or anti-inflammatory properties could lead to synergistic therapeutic effects. The design and synthesis of such multifunctional derivatives could offer a novel and potentially more effective therapeutic strategy for a range of complex disorders.

Academic Review of Patent Literature and Intellectual Property

Analysis of Patented Synthetic Routes for Substituted Chromans

The synthesis of the chroman scaffold and its derivatives is a well-established area of organic chemistry, with numerous methodologies reported in both academic and patent literature. Patented synthetic routes for substituted chromans often focus on efficiency, scalability, and the introduction of specific stereochemistry, which can be crucial for biological activity.

One common patented strategy involves the construction of the chroman ring system from acyclic precursors. This can be achieved through various cyclization reactions, such as the intramolecular Friedel-Crafts reaction of O-allyl and homoallyl phenols. Asymmetric variations of these methods have been developed to achieve enantioselective synthesis, which is often a key requirement for pharmaceutical applications.

Another significant area of patent activity concerns the functionalization of a pre-existing chroman core. For instance, a patent for certain chroman derivatives with blood pressure-lowering activity describes their preparation through the reaction of amines with chroman epoxide derivatives. google.com This highlights a common industrial approach where a key intermediate is synthesized and then diversified to create a library of related compounds for biological screening. A recent patent application outlines a process for manufacturing substituted chroman compounds, including their hydrochloride salts, in an economically scalable manner that avoids the use of pyrophoric reagents and column chromatography, indicating a focus on process optimization for commercial production. jamasoftware.com

The table below summarizes some of the patented synthetic approaches for substituted chromans that may be relevant to the synthesis of Chroman-7-ylmethanamine hydrochloride.

| Synthetic Approach | Key Reaction Type | Potential Relevance to this compound | Reference |

| Construction of the Chroman Ring | Intramolecular Friedel-Crafts cyclization | Fundamental for building the core structure. | N/A |

| Functionalization of the Chroman Core | Reaction of amines with chroman epoxides | Introduction of the methanamine side chain. | google.com |

| Process Optimization | Scalable, chromatography-free synthesis | Important for potential commercial manufacturing. | jamasoftware.com |

Review of Academic Contributions to Patented Biological Applications of Chroman Derivatives

The biological activities of chroman derivatives are diverse, with patents claiming their utility in a wide range of therapeutic areas. Academic research has played a crucial role in elucidating the mechanisms of action and identifying the potential therapeutic targets of these compounds, thereby laying the groundwork for their commercial development and patenting.

A significant body of academic work has focused on the antioxidant properties of chroman-6-ols, which has led to patents for their use in various applications. While not directly related to the methanamine functional group in the target compound, this research establishes the chroman scaffold as a privileged structure for interacting with biological systems.

More relevant to this compound, which possesses a basic amine function, is the research into the neurological and cardiovascular effects of chroman derivatives. For example, a patent discloses chroman derivatives with blood pressure-lowering activity. google.com Academic studies on the structure-activity relationships of similar compounds likely informed the design and selection of the patented molecules. Furthermore, recent academic research has identified chroman derivatives as potent and selective inhibitors of the NaV1.8 sodium channel, which is a promising target for the treatment of pain. johner-institute.com This highlights the ongoing discovery of new biological applications for this class of compounds, driven by academic inquiry.

The table below presents a selection of patented biological applications of chroman derivatives, underpinned by academic research.

| Patented Biological Application | Underlying Academic Research Focus | Potential Relevance to this compound | Reference |

| Blood Pressure Lowering | Cardiovascular pharmacology of amin-substituted heterocycles | The methanamine group could interact with cardiovascular targets. | google.com |

| NaV1.8 Inhibition (Pain Relief) | Ion channel modulation by small molecules | The specific substitution pattern could confer selectivity for neuronal targets. | johner-institute.com |

| Anti-cancer and Chemotherapeutic Agents | Cytotoxic and cytostatic effects of isoflavan (B600510) derivatives | While structurally different, it highlights the broad therapeutic potential of the chroman scaffold. | google.com |

Identification of Research-Use-Only Disclosures and Their Implications for Academic Study

The "Research Use Only" (RUO) designation is a critical concept in the context of commercially available chemical compounds and their use in academic research. RUO products are intended solely for non-clinical, laboratory research purposes and are not to be used for diagnostic or therapeutic applications in humans. jamasoftware.commedtecheurope.org This designation has significant implications for academic researchers studying compounds like this compound.

The primary implication of an RUO label is regulatory. RUO products are not subject to the same stringent manufacturing and quality control standards as compounds intended for clinical use. key2compliance.com For academic researchers, this means that while an RUO-grade compound can be used for initial exploratory studies, such as target identification and mechanism of action studies, the results may not be directly translatable to a clinical setting. Any research that aims to bridge the gap between basic science and clinical application would require the synthesis or sourcing of the compound under Good Manufacturing Practice (GMP) conditions.

Furthermore, the intellectual property surrounding an RUO compound can be complex. While the sale of a compound for research use does not typically grant a license to any patents covering its synthesis or use, it allows academic researchers to investigate its properties. However, if a researcher discovers a new, commercially viable application for an RUO compound, they may be required to negotiate a license with the patent holder to develop it further.

The table below outlines the key characteristics and implications of "Research-Use-Only" disclosures for academic research.

| Aspect of RUO Disclosure | Definition/Meaning | Implication for Academic Research | Reference |

| Intended Use | For laboratory research only; not for diagnostic or therapeutic use in humans. | Suitable for basic research but not for clinical studies without further validation and regulatory compliance. | jamasoftware.commedtecheurope.org |

| Regulatory Status | Not subject to the same regulatory requirements as clinical-grade compounds. | Researchers must be aware of the limitations of data generated with RUO materials for translational research. | key2compliance.com |

| Intellectual Property | Purchase of an RUO compound does not confer a license to patented uses. | New discoveries may be subject to existing patents, requiring licensing for commercialization. | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.